4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
CAS No.: 1216633-22-5
Cat. No.: VC0058766
Molecular Formula: C8H8N5NaO
Molecular Weight: 213.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216633-22-5 |
|---|---|
| Molecular Formula | C8H8N5NaO |
| Molecular Weight | 213.176 |
| IUPAC Name | sodium;4-amino-2,6-dimethylpteridin-7-olate |
| Standard InChI | InChI=1S/C8H9N5O.Na/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;/h1-2H3,(H3,9,11,12,13,14);/q;+1/p-1 |
| Standard InChI Key | WRJDYOONLYLBKB-UHFFFAOYSA-M |
| SMILES | CC1=C(N=C2C(=N1)C(=NC(=N2)C)N)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt is a pteridine derivative with the chemical formula C₈H₈N₅NaO and a molecular weight of 213.17 g/mol . The compound is identified by CAS number 1216633-22-5 and is classified as a sodium salt of a substituted pteridine . The compound's identity is further established through its standard identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
Structural Features
The compound belongs to the pteridine family, characterized by a fused ring system consisting of pyrimidine and pyrazine rings. Specifically, 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt contains:
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A pteridine core structure with amino substitution at position 4
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Methyl groups at positions 2 and 6
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A sodium salt form at position 7, where the hydrogen is replaced by sodium, creating an olate
This unique substitution pattern on the pteridine ring system confers distinct chemical reactivity and biological properties to the compound that differentiate it from related pteridine derivatives.
Synthesis Methods
General Synthetic Approach
The synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone and its sodium salt typically involves multiple steps, beginning with pyrimidine derivatives and proceeding through cyclization to form the pteridine ring system .
Specific Synthetic Routes
A documented synthesis procedure for the related compound 4-amino-2,6-dimethyl-7(8H)-pteridone (the non-salt form) involves the following steps:
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Starting with 4,5,6-triamino-2-methylpyrimidine as the primary precursor
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Performing cyclization reactions with appropriate reagents to form the pteridine ring system
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Converting to the sodium salt form through reaction with sodium hydroxide
The detailed synthesis of related pteridine compounds, as described in the literature, involves:
"A total of 0.5 g (3.6 mmol) of 4,5,6-triamino-2-methylpyrimidine was used as starting material for the cyclization reaction to form the pteridine ring system."
For the sodium salt formation, treatment with sodium in anhydrous conditions is typically employed, as seen in related reactions:
"A total of 0.5 g (0.88 mmol) of compound was added to a solution of sodium (20 mg) in 20 ml anhydrous methanol and stirred at room temperature for 12 h."
Chemical and Physical Properties
Physical Characteristics
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt typically appears as a white solid with specific solubility properties. The compound shows good solubility in polar solvents, particularly DMSO, while having limited solubility in less polar organic solvents.
Chemical Reactivity
The chemical reactivity of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt is characterized by its ability to participate in various types of reactions:
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Oxidation Reactions: The compound can undergo oxidation using reagents such as hydrogen peroxide or potassium permanganate.
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Reduction Reactions: Reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
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Glycosylation Reactions: Related pteridone compounds have been shown to undergo glycosylation reactions, particularly at the N-8 position .
These reactions are significant for creating derivatives with potentially enhanced biological activities or for use as intermediates in the synthesis of more complex compounds.
Biological Activities
Antitumor Activity
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt has demonstrated significant antitumor activity primarily through its ability to inhibit monocarboxylate transporters (MCTs), specifically MCT1 . This inhibition mechanism has important implications for cancer therapy, as described below:
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MCT1 Inhibition Mechanism: The compound acts as a selective inhibitor of MCT1, which plays a crucial role in tumor metabolism by facilitating lactate transport .
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Cellular Studies: In studies using MCF7 breast cancer cells expressing MCT1 (MCF7_MCT1), the compound exhibited high potency with an EC50 value of 21 nM . Importantly, MCF7 cells expressing MCT4 (MCF7_MCT4) showed resistance to the compound with an EC50 greater than 10 μM, demonstrating its selectivity for MCT1 .
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Effect on Lactate Uptake: The compound effectively blocks the uptake of 14C-labeled lactate in MCT1-expressing cancer cells, which correlates with its cytotoxic effects against these cells .
Table 2: Comparative Activity Against Different Cell Lines
| Cell Line | Characteristic | EC50 Value | Response to Compound |
|---|---|---|---|
| MCF7_MCT1 | Expresses MCT1 | 21 nM | Highly sensitive |
| MCF7_MCT4 | Expresses MCT4 | >10 μM | Resistant |
| Raji Lymphoma | - | Submicromolar range | Significant inhibition of cell proliferation |
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt and related compounds have revealed important insights about the molecular features required for biological activity:
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Key Structural Features: Specific side chains at positions C5 and C6 are crucial for inhibitory activity against MCT1 .
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Selectivity Determinants: The pteridine core structure with specific substitution patterns contributes to the compound's selectivity for MCT1 over MCT4 .
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Comparative Efficacy: In comparative studies with other pteridine derivatives, this compound demonstrated superior activity against certain cancer cell lines while maintaining lower toxicity levels in non-cancerous cells.
This structure-activity relationship information is valuable for the rational design of more potent and selective MCT1 inhibitors based on the pteridine scaffold.
Mechanism of Action
Inhibition of Lactate Transport
The primary mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt involves selective inhibition of monocarboxylate transporter 1 (MCT1) . This mechanism is particularly significant in cancer therapy for several reasons:
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Disruption of Tumor Metabolism: By inhibiting MCT1, the compound impairs lactate uptake in tumor cells, disrupting their metabolic processes .
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Selective Cytotoxicity: Studies have demonstrated a direct correlation between the compound's ability to inhibit lactate transport and its cytotoxic effects on cancer cells, suggesting this as the primary mechanism for its anticancer activity .
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Differential Effects on MCT Isoforms: The compound shows high selectivity for MCT1 over MCT4, which allows for targeted inhibition of specific cancer cells that rely predominantly on MCT1 for lactate transport .
Research Applications
Cancer Research
The unique properties of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt make it valuable in cancer research, particularly in studies focused on:
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Tumor Metabolism: The compound serves as a tool for investigating the role of lactate transport in tumor metabolism and growth .
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Selective Targeting: Its selectivity for MCT1 over MCT4 makes it useful for studying differential expression and functions of these transporters in various cancer types .
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Drug Development: As a lead compound, it provides a foundation for the development of more effective MCT1 inhibitors for cancer therapy .
Chemical and Medicinal Chemistry Applications
Beyond its direct biological activities, 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt has applications in:
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Building Block in Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex pteridine derivatives.
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Template for Structure-Activity Studies: Its well-defined structure-activity relationships make it useful as a template for designing new compounds with enhanced properties .
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Probe for Biological Systems: Its selective inhibition properties make it a useful probe for studying biological systems involving MCT transporters .
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the unique properties of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt, it is valuable to compare it with structurally related compounds:
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2-Amino-4-hydroxy-6,8-dimethyl-7(8H)-pteridinone: A related compound with a different substitution pattern (CAS: 135735507) . The key differences include the position of the amino group (at position 2 instead of 4) and the presence of a hydroxy group at position 4 .
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4-Amino-7(8H)pteridones: These compounds share the core pteridine structure but differ in substituents at various positions . Many of these have been glycosylated to form N(8)-2'-deoxy-D-ribofuranosides, which can be regarded as 2'-deoxyadenosine analogs .
Activity Comparisons
Comparative studies between 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt and related pteridine derivatives have revealed:
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Selectivity Profile: This compound shows superior selectivity for MCT1 over MCT4 compared to some other pteridine derivatives .
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Potency Differences: With an EC50 value of 21 nM against MCT1-expressing cells, this compound demonstrates high potency compared to many related structures .
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Toxicity Profile: The compound exhibits a favorable toxicity profile, showing selective cytotoxicity against cancer cells with minimal effects on normal cells.
These comparisons highlight the unique position of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt among pteridine derivatives and support its potential value in both research and therapeutic applications.
Future Research Directions
Methodological Advancements
Future research methodologies that could enhance our understanding of this compound include:
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Structural Biology Studies: Crystal structures of the compound bound to its target proteins would provide valuable insights into its binding mode and mechanism of action .
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Advanced in vivo Models: Development of sophisticated animal models could better predict the compound's efficacy and safety in clinical settings .
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Computational Approaches: Molecular modeling and simulation techniques could guide the rational design of improved derivatives with enhanced properties .
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